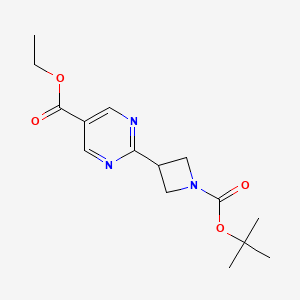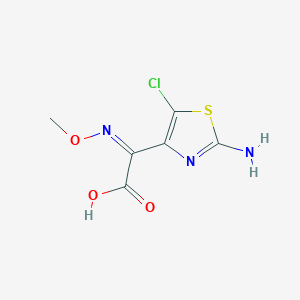
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an amino group, a chlorine atom, and a methoxyimino group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the corresponding oxime with methanol in the presence of an acid catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to the corresponding amine.
Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
(Z)-2-(2-amino-5-bromothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a bromine atom instead of chlorine.
(Z)-2-(2-amino-5-fluorothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a fluorine atom instead of chlorine.
(Z)-2-(2-amino-5-methylthiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness: (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.
Properties
CAS No. |
71445-30-2 |
|---|---|
Molecular Formula |
C6H6ClN3O3S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C6H6ClN3O3S/c1-13-10-3(5(11)12)2-4(7)14-6(8)9-2/h1H3,(H2,8,9)(H,11,12)/b10-3- |
InChI Key |
KREURDNASOOIGJ-KMKOMSMNSA-N |
Isomeric SMILES |
CO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)O |
Canonical SMILES |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


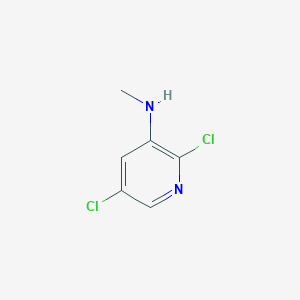
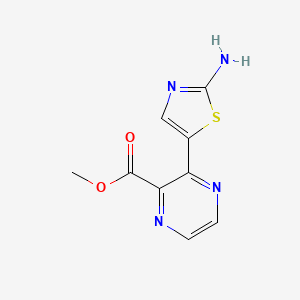

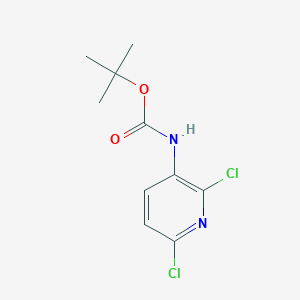
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)

![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)


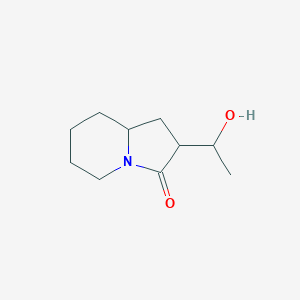
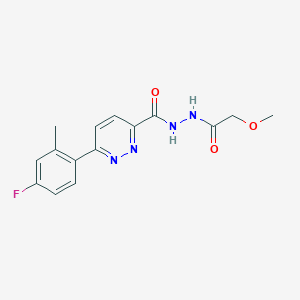
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
